2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde

Description

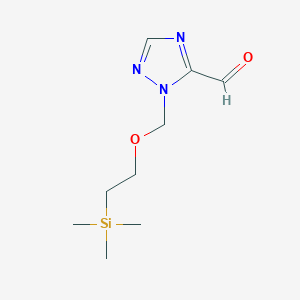

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carbaldehyde group at position 3 and a trimethylsilylethoxymethyl (SEM) group at position 2. The SEM group is a well-known protecting moiety in organic synthesis, particularly for stabilizing reactive sites during multi-step reactions . The carbaldehyde group at position 3 provides a reactive electrophilic center, enabling further functionalization, such as condensation reactions to form Schiff bases or hydrazones. This compound’s molecular formula is C₁₀H₁₉N₃O₂Si, with the SEM group contributing to its lipophilicity and steric bulk, which may influence solubility and biological membrane permeability.

Propriétés

IUPAC Name |

2-(2-trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2Si/c1-15(2,3)5-4-14-8-12-9(6-13)10-7-11-12/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTKYMZMWCNCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C(=NC=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215871-11-7 | |

| Record name | 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method includes the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with a triazole derivative under specific conditions to introduce the trimethylsilylethoxymethyl group . The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tetrabutylammonium fluoride, caesium fluoride.

Major Products:

Oxidation: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carboxylic acid.

Reduction: 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-methanol.

Substitution: 2-(2-Hydroxyethyl)-1,2,4-triazole-3-carbaldehyde.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a triazole ring substituted with a trimethylsilylethoxymethyl group and an aldehyde functional group. Its structure allows for unique interactions with hydroxyl groups in organic compounds, making it an essential intermediate in chemical reactions.

Organic Synthesis

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde serves as a crucial building block in the synthesis of various triazole derivatives. It is particularly valuable in the preparation of complex molecules used in medicinal chemistry and materials science. The compound's ability to protect hydroxyl groups during reactions enhances the efficiency of organic synthesis processes .

Medicinal Chemistry

In biological research, this compound is utilized to investigate the interactions of triazole derivatives with biological targets. Its role as a protecting agent for hydroxyl groups facilitates the synthesis of RNA and related derivatives, which is critical for studies involving gene expression and molecular biology . The compound's unique structural features contribute to its potential therapeutic applications.

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its chemical properties allow for the development of new materials with specific functionalities, making it valuable for various industrial applications .

Case Studies

Case Study 1: RNA Synthesis

Research has demonstrated that this compound effectively protects hydroxyl groups during RNA synthesis. This application minimizes side reactions and improves yield in the production of RNA derivatives, showcasing its significance in molecular biology .

Case Study 2: Advanced Material Development

In a study focused on material science, this compound was utilized to synthesize novel polymeric materials with enhanced properties. The incorporation of triazole derivatives into polymer frameworks resulted in materials with improved thermal stability and mechanical strength, highlighting its industrial relevance .

Mécanisme D'action

The mechanism of action of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the triazole ring can participate in coordination with metal ions and hydrogen bonding interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- The SEM group in the target compound distinguishes it from simpler analogs like 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde , which lacks steric bulk at position 2 .

- Compared to 1,2,4-triazole-3-thiones , the carbaldehyde group offers distinct reactivity (e.g., electrophilicity vs. nucleophilic thione sulfur) .

- Thioacetic acid derivatives (e.g., ) prioritize sulfur-based functionalization for salt formation, whereas the target compound’s aldehyde group enables carbonyl chemistry .

Physicochemical Properties

Activité Biologique

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde (CAS No. 215871-11-7) is a synthetic compound belonging to the triazole family, characterized by its unique structural features including a triazole ring, a trimethylsilylethoxymethyl group, and an aldehyde functional group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its ability to interact with hydroxyl groups in various organic compounds. It acts as a protecting agent for these hydroxyl groups during chemical reactions, facilitating the synthesis of RNA and related derivatives by forming a protective layer around them. This mechanism is crucial in biochemical pathways where selective protection of functional groups is necessary for successful synthesis outcomes.

Pharmacokinetics and Stability

The pharmacokinetic properties of this compound indicate that it can be cleaved with fluoride in organic solvents under mild conditions. The stability of the compound is influenced by environmental factors such as moisture, which can lead to slow reactions with water.

1. Antiviral and Anticancer Activities

Research has indicated that derivatives of triazoles, including those related to this compound, exhibit significant biological activities:

- Antiviral Properties : Triazole derivatives have been shown to possess antiviral activities against various pathogens. For instance, mercapto-substituted triazoles have demonstrated effectiveness in chemopreventive and chemotherapeutic applications against cancer .

- Anticancer Activity : Studies on related compounds have revealed promising results against different cancer cell lines. For example, certain triazole derivatives have been evaluated for their cytotoxic effects against human malignant cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing IC50 values that indicate potent activity .

2. Enzyme Inhibition

The compound may also play a role in inhibiting metabolic enzymes. Research has highlighted the potential for triazole derivatives to inhibit acetylcholinesterase (AChE), suggesting applications in treating neurological disorders .

Table 1: Biological Activity Summary

Case Study: Synthesis and Evaluation

In one study involving the synthesis of triazole derivatives, researchers synthesized several compounds based on the triazole framework and evaluated their biological activities. Among these, specific derivatives showed significant anticancer activity against colon carcinoma cell lines with IC50 values below 10 µM, indicating strong potential for further development into therapeutic agents .

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-(2-trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde, and how is the product confirmed?

- Answer: The synthesis typically involves multi-step reactions, including condensation, refluxing, and purification via recrystallization or distillation. For example, analogous triazole derivatives are synthesized by refluxing precursors in solvents like DMSO or ethanol, followed by chromatographic purification (e.g., thin-layer chromatography) to confirm individuality . Structural confirmation relies on elemental analysis (C, H, N content) and IR spectrophotometry to identify functional groups (e.g., aldehyde C=O stretch near 1700 cm⁻¹) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Answer: Key methods include:

- IR Spectroscopy: Identifies functional groups (e.g., triazole ring vibrations, aldehyde C=O).

- Elemental Analysis: Validates empirical formula by quantifying C, H, N, and S content.

- Chromatography (TLC/HPLC): Confirms purity and monitors reaction progress .

Advanced studies may integrate NMR (¹H/¹³C) and mass spectrometry, though these are not explicitly cited in the provided evidence.

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Answer: Critical properties include:

- Solubility: Likely polar due to the aldehyde and triazole groups; solubility in DMSO, ethanol, or aqueous-organic mixtures (adjust pH for salt formation) .

- Melting Point: Analogous triazole derivatives exhibit m.p. ranges of 140–160°C, influenced by substituents .

- Stability: Store under inert atmospheres (N₂/Ar) at 2–8°C to prevent aldehyde oxidation or hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer: Optimization variables include:

- Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance reaction rates for triazole formation .

- Temperature/Time: Extended reflux (e.g., 18 hours) improves conversion but may require trade-offs with decomposition risks .

- Catalysis: Acidic conditions (e.g., glacial acetic acid) facilitate condensation steps, as seen in analogous triazole syntheses .

- Purification: Gradient crystallization (water-ethanol mixtures) enhances yield and purity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer: Cross-validation using complementary techniques:

- Multi-method Analysis: Combine IR (functional groups), elemental analysis (composition), and chromatographic purity checks .

- X-ray Crystallography: For crystalline derivatives, this provides definitive bond-length and angle data (e.g., triazole ring geometry in ).

- Computational Modeling: Predict spectral profiles (e.g., DFT-calculated IR/NMR) to align with experimental data .

Q. How does the trimethylsilylethoxymethyl (SEM) group influence the compound’s reactivity and stability?

- Answer: The SEM group acts as a protective moiety:

- Stability: Silicon-oxygen bonds resist hydrolysis under mild conditions, enhancing shelf-life compared to non-protected aldehydes .

- Reactivity: The SEM group can be selectively removed (e.g., using fluoride ions) to regenerate the aldehyde for downstream functionalization .

Comparative studies with other protecting groups (e.g., benzyl or acetyl) are recommended to assess trade-offs in synthetic flexibility.

Q. How can derivatives of this compound be designed for biological activity screening?

- Answer: Derivative design strategies include:

- Salt Formation: React with inorganic (e.g., Na⁺, K⁺) or organic bases (e.g., piperidine) to improve solubility and bioavailability .

- Metal Complexation: Introduce transition metals (e.g., Cu²⁺, Zn²⁺) via sulfate reactions to explore antimicrobial or catalytic properties .

- Functional Group Modification: Substitute the aldehyde with hydrazones or Schiff bases to enhance bioactivity, as seen in antifungal triazole derivatives .

Methodological Notes

- Data Interpretation: Always correlate synthetic yields with analytical purity (e.g., HPLC retention times) to avoid misinterpretation of bioassay results .

- Contradiction Management: If IR and elemental analysis conflict, repeat synthesis under controlled conditions and validate with orthogonal methods (e.g., mass spectrometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.